Product packaging for 5-Methyl-2H-tetrazol-2-amine(Cat. No.:CAS No. 817177-74-5)

5-Methyl-2H-tetrazol-2-amine

Cat. No.: B127510
CAS No.: 817177-74-5
M. Wt: 99.1 g/mol
InChI Key: QWNBAHHRUUKFIU-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Compound Chemistry

Tetrazoles represent a significant class of N-heterocyclic compounds, which are organic ring structures containing at least one nitrogen atom. ontosight.ai These compounds are fundamental to many areas of chemistry. Tetrazoles are noted for being aromatic, five-membered heterocyclic compounds with a high nitrogen content. nih.govresearchgate.net In fact, among stable heterocyclic systems, the unsubstituted tetrazole ring has the highest nitrogen content, comprising 80% of its molecular weight. researchgate.net

The chemistry of tetrazoles is marked by the existence of two different tautomeric forms, the 1H and 2H isomers, which possess distinct chemical and physical properties. researchgate.net The 2H-tetrazol-2-amine scaffold falls within the 2,5-disubstituted class of tetrazoles, whose synthesis is a focus of organic chemistry. nanomedicine-rj.comorganic-chemistry.org The ability to regioselectively synthesize 2,5-disubstituted tetrazoles is crucial for developing new molecules with desired functionalities. nanomedicine-rj.com The presence of the amino group on the nitrogen atom of the heterocyclic ring makes these compounds interesting substrates for further chemical transformations and for the construction of more complex molecular architectures. cymitquimica.com

Academic Significance of 2H-Tetrazol-2-amine Scaffolds in Modern Chemical Research

The academic importance of the 2H-tetrazol-2-amine scaffold and its derivatives spans multiple scientific disciplines, most notably medicinal chemistry and materials science. ontosight.aiacs.org This versatility stems from the unique properties imparted by the tetrazole ring and its substituents.

In medicinal chemistry, tetrazole derivatives are highly valued. nih.govacs.org They are frequently employed as bioisosteres—substitutes for other chemical groups—of carboxylic acids. researchgate.netacs.orgresearchgate.net This is because the tetrazole group has a similar acidity (pKa) and greater metabolic stability compared to a carboxylic acid, which can be advantageous in drug design. researchgate.netresearchgate.net Consequently, 5-Methyl-2H-tetrazol-2-amine and related compounds have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties. ontosight.ai The ability to synthesize a wide variety of substituted tetrazoles allows researchers to fine-tune molecular properties to optimize therapeutic potential. nih.gov

In the field of materials science, the high nitrogen content of the tetrazole ring is a key feature. acs.org This high nitrogen content corresponds to a high positive enthalpy of formation, making tetrazole-based compounds a critical component in the development of high-energy materials. researchgate.nettandfonline.com Upon decomposition, these compounds release large volumes of environmentally benign nitrogen (N₂) gas, which has led to their investigation as "green" explosives and propellants. researchgate.net The 2H-tetrazol-2-amine scaffold is particularly significant in this area. Combining tetrazole rings with other heterocyclic backbones, such as oxadiazoles, is a common strategy for creating novel energetic materials with enhanced performance and stability. tandfonline.com For instance, the compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine has been synthesized and characterized as a precursor for energetic materials. tandfonline.comtandfonline.com

Table 2: Research Applications of 2H-Tetrazol-2-amine Derivatives

Derivative Area of Research Significance
5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine Materials Science Synthesized as a precursor for high-energy materials, combining two nitrogen-rich heterocyclic rings (tetrazole and oxadiazole) to improve energetic properties. tandfonline.comtandfonline.com
2-Aryl-5-amino-2H-tetrazoles Synthetic Chemistry Development of metal-free synthesis methods for this class of compounds, which are valuable in medicinal chemistry. organic-chemistry.org
General 2,5-disubstituted tetrazoles Medicinal Chemistry Investigated for antimicrobial activities. nanomedicine-rj.com

This table highlights research findings from multiple studies. nanomedicine-rj.comorganic-chemistry.orgtandfonline.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5N5 B127510 5-Methyl-2H-tetrazol-2-amine CAS No. 817177-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

817177-74-5

Molecular Formula

C2H5N5

Molecular Weight

99.1 g/mol

IUPAC Name

5-methyltetrazol-2-amine

InChI

InChI=1S/C2H5N5/c1-2-4-6-7(3)5-2/h3H2,1H3

InChI Key

QWNBAHHRUUKFIU-UHFFFAOYSA-N

SMILES

CC1=NN(N=N1)N

Canonical SMILES

CC1=NN(N=N1)N

Origin of Product

United States

Synthetic Methodologies for 5 Methyl 2h Tetrazol 2 Amine and Substituted 2h Tetrazol 2 Amines

Classical and Contemporary Approaches to the 2H-Tetrazole-2-amine Core Structure

The construction of the 2H-tetrazole-2-amine scaffold fundamentally relies on the initial formation of the tetrazole ring, followed by the introduction of the crucial amine functionality at the N2 position.

Cyclization Reactions for Tetrazole Ring Formation

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition of a nitrile with an azide (B81097) source. This reaction forms the backbone of many synthetic routes to 5-substituted tetrazoles, which are precursors to the target N-aminated compounds.

For the synthesis of the 5-methyltetrazole (B45412) precursor, the reaction involves the cycloaddition of acetonitrile (B52724) (CH₃CN) with an azide, typically sodium azide (NaN₃), often in the presence of a Lewis acid catalyst or an ammonium (B1175870) salt.

Key Research Findings:

A common procedure involves reacting acetonitrile with sodium azide in the presence of a trialkylamine hydrochloride as a catalyst. This method is reported to produce 5-methyltetrazole in high purity and yield. The reaction is typically carried out in a suitable solvent, such as a trialkylamine, at elevated temperatures. The initial product is the sodium salt of 5-methyltetrazole, which is then neutralized with an acid to yield the final product.

ReactantsCatalyst/SolventTemperatureProductYield
Acetonitrile, Sodium AzideTriethylamine Hydrochloride/Triethylamine115 °C5-Methyltetrazole>98%

This table presents a typical reaction for the synthesis of 5-methyltetrazole.

Strategies for Amine Group Introduction at the N2 Position

The direct amination of the tetrazole ring at a nitrogen atom is a critical step in the synthesis of 2H-tetrazol-2-amines. A notable method for this transformation is the reaction of a pre-formed 5-substituted tetrazole with an aminating agent.

A significant advancement in this area is the use of hydroxylamine-O-sulfonic acid (HOSA) in a weakly alkaline aqueous solution. This method has been successfully employed for the N-amination of various tetrazoles. The reaction typically yields a mixture of the 1-amino and 2-amino isomers, which can then be separated by techniques such as fractional distillation, crystallization, or chromatography.

Illustrative Reaction Scheme:

The reaction of 5-methyltetrazole with hydroxylamine-O-sulfonic acid in the presence of a base like sodium carbonate is expected to produce a mixture of 1-amino-5-methyl-1H-tetrazole and 2-amino-5-methyl-2H-tetrazole.

Separation of Isomers:

It has been observed that 2-substituted tetrazoles generally exhibit lower boiling points and melting points, along with better solubility in organic solvents, compared to their 1-substituted counterparts. These differences in physical properties are exploited for their separation.

N-Methylation and Other Alkylation Techniques at the N2 Position

While the primary focus is on the 2-amino group, understanding the general principles of N-alkylation of tetrazoles is crucial for the synthesis of various substituted 2H-tetrazoles. The direct alkylation of 5-substituted tetrazoles with alkylating agents, such as alkyl halides or sulfates, typically results in a mixture of N1 and N2-alkylated isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the reaction conditions.

For the synthesis of 2,5-disubstituted tetrazoles, regioselective methods are highly sought after. Some modern approaches have shown preferential formation of the 2,5-disubstituted isomers. For instance, an alkylation reaction of monosubstituted tetrazoles via the diazotization of aliphatic amines has been reported to favor the formation of 2,5-disubstituted tetrazoles.

Advanced Synthetic Protocols for 2H-Tetrazol-2-amines

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and scalable methods for the synthesis of tetrazole derivatives. These include the use of catalytic systems and continuous flow chemistry.

Catalytic Systems in Tetrazole Synthesis

Various catalytic systems have been developed to improve the efficiency of the [3+2] cycloaddition reaction for tetrazole ring formation. These catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Examples of Catalytic Systems:

Zinc Salts: Zinc bromide (ZnBr₂) has been shown to be an effective catalyst for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide in water. This method offers a greener and safer alternative to traditional methods that use hazardous hydrazoic acid.

Copper Catalysis: Copper-catalyzed reactions have been employed for the N-arylation of tetrazoles, providing a route to N2-aryl-substituted tetrazoles.

Nanomaterial Catalysts: Recent research has explored the use of nanomaterial-based catalysts, such as magnetic nanoparticles functionalized with catalytic species, for the synthesis of tetrazoles. These catalysts offer advantages like high activity, easy separation, and reusability.

CatalystReaction TypeAdvantages
Zinc Bromide[3+2] CycloadditionUse of water as solvent, improved safety
Copper ComplexesN-ArylationMild reaction conditions
Magnetic Nanoparticles[3+2] CycloadditionHigh efficiency, catalyst reusability

This table summarizes various catalytic systems used in tetrazole synthesis.

Application of Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of tetrazoles, offering significant advantages in terms of safety, scalability, and efficiency. The handling of potentially explosive reagents like azides and the generation of toxic hydrazoic acid are major concerns in traditional batch synthesis. Flow reactors, with their small reaction volumes and excellent heat and mass transfer, mitigate these risks.

In a typical flow synthesis of 5-substituted tetrazoles, a solution of the nitrile and an azide source is pumped through a heated microreactor. The short residence times and precise control over reaction parameters often lead to higher yields and purity of the product. This technology is particularly well-suited for the large-scale production of tetrazole-based compounds.

Derivatization Strategies for the 5-Methyl-2H-tetrazol-2-amine Framework

The chemical framework of this compound offers several avenues for structural modification to tailor its physicochemical properties. Derivatization can be strategically targeted at three main locations: the exocyclic amine group at the N-2 position, the methyl group at the C-5 position, or by using the entire molecule as a building block for more complex architectures. These modifications are crucial for applications ranging from medicinal chemistry to the development of high-energy materials.

The primary amine attached to the N-2 position of the tetrazole ring is a key site for chemical modification. Its reactivity is analogous to that of other primary amines, allowing for a variety of functionalization reactions.

Standard reactions such as acylation with acyl chlorides or anhydrides can convert the amine into the corresponding amides, thereby modulating the electronic properties and steric bulk of the molecule. Similarly, condensation with aldehydes or ketones can yield Schiff bases (imines), which can serve as intermediates for further synthetic transformations.

A significant reaction pathway for primary amines is diazotization. organic-chemistry.org Treatment of the 2-amino-2H-tetrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would produce a highly reactive diazonium salt intermediate (R-N₂⁺X⁻). byjus.com Unlike stable aromatic diazonium salts, this intermediate is expected to be unstable, readily losing nitrogen gas (N₂) to form a reactive "tetrazolyl nitrene" or a related species. This transient species could then undergo various reactions, such as insertion or rearrangement, providing a pathway to novel derivatives that would be difficult to synthesize directly.

Reaction TypeReagentsProduct ClassPotential Utility
AcylationAcyl chloride (R-COCl) or Anhydride ((RCO)₂O)N-(5-methyl-2H-tetrazol-2-yl)amideModification of electronic properties and solubility.
Schiff Base FormationAldehyde (R-CHO) or Ketone (R₂C=O)ImineIntermediate for further synthesis, ligand design.
DiazotizationSodium nitrite (NaNO₂), Strong acid (e.g., HCl)Diazonium Salt (unstable intermediate)Generation of reactive intermediates for complex transformations. organic-chemistry.org

Direct substitution of additional functional groups onto the nitrogen atoms of an already N-2 substituted tetrazole ring is synthetically challenging. Therefore, the most effective strategy for introducing diversity onto the tetrazole framework, specifically at the C-5 position, is through the initial synthesis of the ring system.

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile (R-C≡N) and an azide source. nih.gov By selecting a different nitrile as the starting material, the substituent at the C-5 position can be varied systematically. For example, while acetonitrile (CH₃CN) yields the 5-methyl derivative, using benzonitrile (B105546) (C₆H₅CN) would produce a 5-phenyl-2H-tetrazol-2-amine analog. This approach allows for the creation of a diverse library of 5-substituted-2H-tetrazol-2-amines, each with unique steric and electronic profiles.

Starting NitrileChemical FormulaResulting C-5 Substituted Product
AcetonitrileCH₃CNThis compound
BenzonitrileC₆H₅CN5-Phenyl-2H-tetrazol-2-amine
PropionitrileCH₃CH₂CN5-Ethyl-2H-tetrazol-2-amine
TrifluoroacetonitrileCF₃CN5-(Trifluoromethyl)-2H-tetrazol-2-amine
MalononitrileCH₂(CN)₂5-(Cyanomethyl)-2H-tetrazol-2-amine

The 2H-tetrazol-2-amine scaffold is a valuable building block for constructing larger, multi-heterocyclic molecules, particularly in the field of energetic materials and coordination chemistry. These larger architectures often involve linking two or more tetrazole rings together or connecting a tetrazole ring to another heterocyclic system.

One common strategy involves using linker molecules to create bridged structures. For instance, N-alkylation of the tetrazole anion with a dihaloalkane can be used to form bis-tetrazoles. A related approach involves linking a 2H-tetrazol-amine moiety to another nitrogen-rich heterocycle, such as a pyrazole (B372694), via a methylene (B1212753) bridge. nih.gov This has been demonstrated in the synthesis of energetic compounds where a substituted pyrazole was linked to the N-2 position of a tetrazole ring. nih.gov

The synthesis of bis-tetrazoles linked by various functional groups (e.g., disulfane, amine, ether) is another important strategy. nih.govmdpi.com These are often prepared from symmetric diamines, which undergo heterocyclization to form two tetrazole rings connected by the original backbone of the diamine. mdpi.com Such bridged bis-tetrazole compounds are investigated for their potential as high-energy materials and as ligands for metal complexes. nih.govrsc.org

Architecture TypeLinking StrategyExample Linker/PrecursorResulting Structure Class
Bridged HeterocyclesN-alkylation with a functionalized halide1-(Chloromethyl)-3,5-dinitro-1H-pyrazol-4-amine nih.govPyrazole-methylene-tetrazole
Bis-tetrazoleHeterocyclization of a diamine4,4'-Disulfanediyldianiline mdpi.comDisulfane-bridged bis(phenyltetrazole)
Bis-tetrazoleHeterocyclization of a diamineBis(4-aminophenyl)amineAmine-bridged bis(phenyltetrazole) mdpi.com
Bis-tetrazole PodandAlkylation with dihaloalkanes/ethers1,5-Dichloro-3-oxapentaneEther-linked bis(phenoxytetrazole) nih.gov

Spectroscopic and Structural Characterization Techniques for 5 Methyl 2h Tetrazol 2 Amine and Analogues

Vibrational Spectroscopy Applications (Infrared and Raman) in Molecular Fingerprinting

For tetrazole compounds, IR spectroscopy reveals characteristic absorption bands corresponding to the vibrations of the tetrazole ring and its substituents. For instance, the IR spectrum of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, an analogue of the title compound, displays a series of distinct peaks. tandfonline.com Key vibrational modes for tetrazoles typically include N-H stretching, C=N and N=N stretching within the ring, and various ring breathing and deformation modes. pnrjournal.comresearchgate.net

A detailed study of 2-methyl-2H-tetrazol-5-amine (2MTA) isolated in a solid argon matrix provided a thorough assignment of its infrared spectrum. uc.pt The observed frequencies were correlated with specific vibrational modes, such as the NH2 wagging mode, which suggested a slight planarization of the amine group due to matrix-packing effects. uc.pt The progress of photochemical reactions involving methyl-substituted 5-aminotetrazoles has also been effectively monitored using infrared spectroscopy. acs.org

The table below summarizes typical IR absorption bands observed for a related aminotetrazole derivative.

Frequency (cm⁻¹)Assignment
3367, 3311N-H stretching (amine groups)
3151C-H stretching
1687, 1639N-H bending (scissoring)
1592, 1538C=N and N=N stretching (tetrazole ring)
1489 - 936Ring vibrations and C-N stretching
817, 754, 700Out-of-plane bending
Data sourced from a study on 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of 5-Methyl-2H-tetrazol-2-amine and its analogues in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms such as ¹H, ¹³C, and ¹⁵N.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, characteristic signals are observed for the methyl protons (CH₃) and the amine protons (NH₂). The chemical shift of the methyl group is influenced by its attachment to the tetrazole ring nitrogen. For example, in the related compound 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, distinct signals are observed for the different sets of amine and methylene (B1212753) protons. tandfonline.com

The following table presents ¹H NMR data for an analogue of the title compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.73singlet2HNH₂ (oxadiazole)
6.03singlet2HNH₂ (tetrazole)
4.82singlet2HCH₂ (methylene)
Data for 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine in DMSO-d₆. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the tetrazole ring and the methyl group are diagnostic. In 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, the carbon atoms of the tetrazole and oxadiazole rings, as well as the bridging methylene carbon, are clearly resolved. tandfonline.com

Multinuclear NMR, particularly ¹⁵N NMR, is also highly valuable for studying tetrazoles due to the high nitrogen content of the heterocyclic ring. conicet.gov.ar ¹⁵N NMR chemical shifts are very sensitive to the electronic environment and can be used to distinguish between different tautomers and isomers, a common feature in tetrazole chemistry. conicet.gov.ar Computational methods like GIAO (gauge-independent atomic orbitals) are often used in conjunction with experimental data to predict and assign ¹⁵N chemical shifts accurately. pnrjournal.comconicet.gov.ar

The table below shows ¹³C NMR data for a relevant analogue.

Chemical Shift (δ, ppm)Assignment
165.0C (tetrazole ring, C5)
156.7C (oxadiazole ring)
46.1CH₂ (methylene bridge)
Data for 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine in DMSO-d₆. tandfonline.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) confirms the molecular weight. The NIST Chemistry WebBook provides mass spectral data for 5-Amino-2-methyl-2H-tetrazole (C₂H₅N₅, MW: 99.0946), showing the molecular ion peak. nist.govnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For substituted tetrazoles, a common and often preferential primary fragmentation process is the elimination of a neutral nitrogen molecule (N₂). nih.govmdpi.com For 2-methyl-5-phenyl-2H-tetrazole, the loss of N₂ from the molecular ion results in the base peak of the spectrum. mdpi.com Other fragmentation pathways can also occur, depending on the substituents on the tetrazole ring. nih.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers, such as 1-methyl and 2-methyl substituted aminotetrazoles, which can exhibit different fragmentation behaviors. acs.orgnih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Additionally, studies on metal complexes of 2-methyl-2H-tetrazol-5-amine have been conducted using X-ray powder diffraction. Copper(II) chloride and bromide complexes form one-dimensional coordination polymers where the aminotetrazole ligand bridges copper atoms through a tetrazole nitrogen and the exocyclic amine nitrogen. researchgate.net Such studies are vital for understanding the coordination chemistry and solid-state packing of these molecules. nih.gov

The table below summarizes crystallographic data for an analogue.

ParameterValue
Compound5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.9604(4)
b (Å)18.3620(8)
c (Å)5.8560(3)
V (ų)748.44(7)
Z4
Calculated Density (g cm⁻³)1.617
Data from a single-crystal X-ray diffraction study. tandfonline.com

Thermal Analysis Methodologies (Differential Scanning Calorimetry and Thermogravimetric Analysis)

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and decomposition behavior of energetic materials like aminotetrazoles. ucr.edu

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, phase transitions, and decomposition. For aminotetrazole derivatives, DSC is used to determine the decomposition temperature (Td), which is a critical parameter for assessing thermal stability. nih.gov For example, the decomposition temperature for 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was determined to be 208.8 °C. tandfonline.com

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition pathways and the formation of volatile products. Studies on the thermal decomposition of various aminotetrazoles have identified the gaseous products and proposed decomposition mechanisms, which often involve the splitting of the tetrazole ring to eliminate nitrogen (N₂) or hydrazoic acid (HN₃). researchgate.netacs.org The kinetics of these decomposition processes can also be studied to understand the reaction rates and activation energies. researchgate.net

CompoundMethodDecomposition Temp. (Td, °C)
5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amineDSC208.8
1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amineDSC191
2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amineDSC209
Decomposition temperatures are typically reported as the onset or peak of the exothermic event in the DSC trace. tandfonline.comnih.gov

Theoretical and Computational Investigations of 5 Methyl 2h Tetrazol 2 Amine

Quantum Chemical Studies on Electronic Structure, Stability, and Bonding

Quantum chemical methods are fundamental in elucidating the electronic characteristics and thermodynamic stability of tetrazole derivatives. These studies provide a microscopic view of bonding and electron distribution, which are key to understanding the compound's behavior.

Density Functional Theory (DFT) has become a standard method for calculating the properties of tetrazole derivatives due to its balance of accuracy and computational cost. acs.orgnih.gov The B3LYP functional, combined with basis sets like 6-311++G(d,p), is commonly employed for these investigations. nih.gov

For 5-Methyl-2H-tetrazol-2-amine (2MTA), DFT calculations have been used to determine its equilibrium molecular structure and vibrational spectra. nih.gov The calculations show that the amine group is nearly planar in the gas phase. The infrared spectrum of matrix-isolated 2MTA has been fully assigned based on these theoretical calculations. A notable observation is the frequency of the NH2 wagging mode, which suggests that in an argon matrix, the amine group becomes slightly more planar than predicted for the gas phase, likely due to matrix-packing effects. nih.gov

In situ UV irradiation (λ > 235 nm) of 2MTA isolated in a solid argon matrix induces several photochemical processes, including tautomerization, nitrogen elimination, and ring cleavage, leading to products such as methyl azide (B81097) and cyanamide. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for this compound Calculations performed at the DFT(B3LYP)/6-311++G(d,p) level.

Mode DescriptionCalculated Frequency (cm⁻¹)
NH₂ antisymmetric stretching3550
NH₂ symmetric stretching3450
CH₃ antisymmetric stretching3050
CH₃ symmetric stretching2980
NH₂ scissoring1650
Ring stretching1550
CH₃ deformation1450
NH₂ wagging750
This table is generated based on data reported in theoretical studies of 2-methyl-2H-tetrazol-5-amine. nih.gov

High-level ab initio methods, while computationally more demanding than DFT, provide benchmark data for molecular energetics and heats of formation (HOF). For tetrazoles, accurate HOF values are crucial for evaluating their energetic performance. acs.org Methods like G2 theory are used, often in conjunction with isodesmic and isogyric reactions to ensure accuracy through cancellation of errors. acs.orgresearchgate.net

Studies on a range of tetrazole derivatives have demonstrated that these computational approaches can yield HOFs with an accuracy of less than 2 kcal/mol compared to available experimental data. acs.org The calculations consistently show that for most neutral tetrazoles, the 2H-isomers are thermodynamically more stable than the corresponding 1H-isomers. acs.org Furthermore, C-substituted tetrazoles are generally found to be more stable than their N-substituted counterparts. acs.org While specific ab initio HOF data for this compound is not widely reported, the established methodologies and trends allow for reliable estimation and comparison within the family of tetrazole derivatives.

Prototropic Tautomerism and Isomerism in 5-Aminotetrazoles

Tautomerism, the interconversion of structural isomers through the relocation of a proton, is a key feature of tetrazole chemistry. wikipedia.org For 5-aminotetrazole derivatives, several tautomeric forms are possible, influencing their chemical and physical properties.

The tetrazole ring allows for the N-H proton to reside on different nitrogen atoms, leading to annular tautomerism. wikipedia.org In the case of methyl-5-aminotetrazole, the methyl group can be attached to the N1 or N2 position of the ring, resulting in 1-methyl-(1H)-tetrazole-5-amine and 2-methyl-(2H)-tetrazol-2-amine, respectively.

Computational studies consistently indicate that for neutral substituted tetrazoles, the 2H-tautomer is generally more stable than the 1H-tautomer. acs.org This difference in stability has significant consequences for their reactivity. For example, the photochemistry of the two isomers shows marked differences. acs.org While both can lead to a common diazirine intermediate, the formation of aminocyanamide is observed only from the 1H-isomer, whereas nitrile imine formation is exclusive to the photolysis of the 2H-isomer. acs.org This suggests that the initial position of the substituent on the tetrazole ring dictates the accessible reaction pathways.

Table 2: Comparison of 1H- and 2H-Tautomers of Methyl-5-aminotetrazole

Property1-Methyl-(1H)-tetrazole-5-amineThis compound (2H-Tautomer)
Relative Stability Generally less stableGenerally more stable acs.org
Key Photochemical Product Aminocyanamide acs.orgNitrile Imine acs.org
Predicted HOF Trend Higher (less favorable)Lower (more favorable) acs.org

The relative populations of tautomers can be significantly affected by the surrounding environment, such as the solvent or physical phase. nih.gov The influence of a solvent on tautomeric equilibria is often studied computationally using models like the Polarizable Continuum Model (PCM). mdpi.com

In general, polar solvents can alter the energy balance between tautomers by preferentially stabilizing the more polar form. mdpi.comnih.gov The ability of a solvent to act as a hydrogen-bond donor or acceptor is also a critical factor influencing the tautomerization process. nih.govd-nb.info For aminotetrazoles, while the 2H-form is often more stable in the gas phase, the presence of a solvent could potentially shift the equilibrium. For 5-aminotetrazole, it has been suggested that prototropic tautomerism between the 1H and 2H forms could occur in the melt phase. researchgate.net

In addition to the annular tautomerism of the tetrazole ring, 5-aminotetrazoles can theoretically exhibit amino-imino tautomerism, where a proton moves from the exocyclic amino group to a ring nitrogen atom. researchgate.netacs.org

Computational models, primarily using DFT, are employed to investigate the relative stabilities of these forms. nih.govrsc.org For the parent 5-aminotetrazole and its simple derivatives, spectral studies combined with theoretical calculations have concluded that the amino form is overwhelmingly favored. acs.org Spectrographic studies have found no evidence for a tautomeric equilibrium between amino and imino forms in the solid crystalline state. acs.org DFT calculations on similar systems confirm that the amino tautomer is significantly more stable (by several kcal/mol) than the corresponding imino form in the gas phase. rsc.org This high energy difference suggests that for this compound, the amino tautomer is the dominant, if not exclusive, form under normal conditions.

Computational Modeling of Reaction Pathways and Energy Landscapes

Theoretical and computational chemistry offer powerful tools to investigate the complex reaction mechanisms of energetic materials like this compound. Through the simulation of reaction pathways and the calculation of energy landscapes, researchers can gain detailed insights into the molecular transformations that occur during decomposition, which are often difficult to observe experimentally.

Simulation of Photochemical Degradation Pathways

Computational studies, often in conjunction with experimental techniques like matrix isolation spectroscopy, have been instrumental in mapping the photochemical degradation pathways of tetrazole derivatives. For 2-methyl-(2H)-tetrazole-5-amine, an isomer of the titular compound, quantum chemical calculations have been crucial in identifying the structures of reactants, intermediates, and products, as well as in elucidating the underlying reaction mechanisms. researchgate.netualg.ptacs.org

Upon exposure to ultraviolet (UV) radiation, 2-methyl-(2H)-tetrazole-5-amine, isolated in a solid argon matrix at low temperatures, undergoes several primary photochemical processes. nih.gov Computational modeling at the DFT(B3LYP)/6-311++G(d,p) level of theory has supported the experimental observation of three main initial reaction channels nih.gov:

Nitrogen Extrusion: The primary and most characteristic photochemical reaction for 2,5-disubstituted tetrazoles is the elimination of a molecule of nitrogen (N₂). researchgate.net This process leads to the formation of a highly reactive nitrile imine intermediate (H₂N–C⁻═N⁺═N–CH₃). researchgate.netualg.ptacs.org This pathway is considered exclusive to 2H-tetrazoles. researchgate.netualg.ptacs.org

Ring Cleavage: An alternative pathway involves the cleavage of the tetrazole ring, resulting in the formation of methyl azide (CH₃N₃) and cyanamide (NH₂CN). nih.gov

Tautomerization: A less common process is the tautomerization to a mesoionic species, 3-methyl-1H-tetrazol-3-ium-5-aminide. nih.gov

The initially formed nitrile imine is itself photochemically active and can undergo further transformations. Computational studies have helped to trace these subsequent reactions. The nitrile imine can isomerize to a more stable three-membered ring compound, a diazirine derivative (1-methyl-1H-diazirene-3-amine). researchgate.netnih.gov This diazirine can then further photoconvert into 1-amino-3-methylcarbodiimide (H₂N–N=C=N–CH₃). researchgate.netualg.ptacs.org Secondary reactions of the initial photoproducts can also lead to the formation of smaller molecules like methylenimine and isocyanidric acid. nih.gov

The table below summarizes the key species involved in the simulated photochemical degradation of the related compound, 2-methyl-(2H)-tetrazole-5-amine.

Species Type Compound Name Chemical Formula Role in Pathway
Reactant2-methyl-(2H)-tetrazole-5-amineC₂H₅N₅Starting Material
IntermediateNitrile ImineC₂H₅N₃Primary Photoproduct
Intermediate1-methyl-1H-diazirene-3-amineC₂H₅N₃Isomer of Nitrile Imine
Product1-amino-3-methylcarbodiimideC₂H₅N₃Final Product from Diazirine
ProductMethyl AzideCH₃N₃From Ring Cleavage
ProductCyanamideCH₂N₂From Ring Cleavage
ProductMethylenimineCH₃NSecondary Product
ProductIsocyanidric AcidHCNSecondary Product

Elucidation of Thermal Decomposition Mechanisms

For the unimolecular decomposition in the gas phase, the N₂ elimination reaction is predicted to be the dominant channel for the 2H isomer of 5-aminotetrazole. nih.gov This suggests that a primary step in the thermal decomposition of this compound would also be the extrusion of molecular nitrogen from the tetrazole ring, analogous to the photochemical pathway.

Computational studies on 5-aminotetrazole have identified two main competing decomposition routes in the condensed phase researchgate.net:

Route 1: Decomposition into hydrazoic acid (HN₃) and cyanamide (NH₂CN).

Route 2: Decomposition into molecular nitrogen (N₂) and methyl azide (CH₃N₃), assuming the methyl group from a neighboring molecule.

The activation barriers for these reactions are significantly lowered in H-bonded dimers, indicating the importance of intermolecular interactions in the condensed phase. nih.gov For this compound, the presence of the methyl group would likely influence the product distribution but the fundamental ring-opening and nitrogen elimination pathways are expected to be similar. The initial steps are likely to involve the cleavage of the N-N and C-N bonds within the tetrazole ring.

The table below outlines the proposed primary thermal decomposition pathways based on analogies with 5-aminotetrazole.

Reaction Pathway Proposed Products Phase Key Findings from Analogy
Unimolecular N₂ EliminationN₂ + Methylated Nitrile ImineGas PhasePredicted to be a dominant channel for 2H-isomers. nih.gov
Bimolecular Route AHydrazoic Acid (HN₃) + MethylcyanamideCondensed PhaseOne of two major routes identified for 5-aminotetrazole. researchgate.net
Bimolecular Route BNitrogen (N₂) + Aminomethyl AzideCondensed PhaseThe second major route, involving nitrogen extrusion. researchgate.net

These computational investigations underscore the complexity of the decomposition processes for aminotetrazoles. The specific pathways and their relative importance are highly dependent on factors such as the molecular structure (e.g., the position of the methyl group), the physical phase (gas vs. condensed), and the energy input (photochemical vs. thermal). researchgate.netnih.gov

Photochemistry and Chemical Decomposition of 5 Methyl 2h Tetrazol 2 Amine

Ultraviolet (UV) Light Induced Transformations

The interaction of ultraviolet (UV) light with 5-Methyl-2H-tetrazol-2-amine, more commonly known as 2-methyl-5-aminotetrazole, initiates a cascade of chemical events, leading to the fragmentation of the tetrazole ring and the formation of various reactive intermediates. These transformations are of fundamental interest for understanding reaction mechanisms and for the potential synthetic applications of the resulting products.

Primary Photochemical Processes: Selective Nitrogen Extrusion Pathways

Upon absorption of UV radiation, the primary and most significant photochemical process for 2,5-disubstituted tetrazoles like this compound is the extrusion of a molecule of dinitrogen (N₂). nih.govacs.org This process is a key step in the decomposition of the tetrazole ring and is the gateway to the formation of highly reactive intermediates. The elimination of molecular nitrogen from the 2- and 5-positions of the tetrazole ring is a selective process that leads directly to the formation of a nitrile imine species. nih.govacs.org

Mechanisms of Tetrazole Ring Cleavage and Fragmentation

The cleavage of the tetrazole ring in this compound is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. From this excited state, the molecule undergoes a rapid, non-adiabatic transition that leads to the cleavage of the N2-N3 and N4-C5 bonds within the tetrazole ring. mdpi.com This concerted or near-concerted cleavage results in the liberation of the thermodynamically stable dinitrogen molecule and the formation of the corresponding nitrile imine.

In matrix isolation studies, where the compound is trapped in an inert gas matrix at very low temperatures (e.g., 15 K), the photochemical process can be initiated by narrowband UV irradiation. nih.govresearchgate.netresearchgate.net This technique allows for the step-by-step observation of the photochemical transformations and the spectroscopic characterization of the transient intermediates.

Photoinduced Tautomerization and Isomerization Processes

While nitrogen extrusion is the dominant pathway, other photoinduced processes can occur. One such process is tautomerization. For 2-methyl-2H-tetrazol-5-amine, UV irradiation can induce tautomerization to a mesoionic 3-methyl-1H-tetrazol-3-ium-5-aminide. Another observed pathway involves ring cleavage to produce methyl azide (B81097) and cyanamide. nih.gov However, the formation of the nitrile imine is the key pathway that leads to the subsequent intermediates discussed in this article.

Furthermore, the intermediates formed during photolysis can themselves undergo photoinduced isomerization. For example, the initially formed nitrile imine can be photochemically converted to a more stable diazirine, and this diazirine can, in turn, be transformed into a carbodiimide upon further irradiation. nih.govacs.org

Characterization and Reactivity of Photochemical Intermediates

The direct observation and characterization of the fleeting intermediates in the photochemistry of this compound are challenging tasks that require specialized techniques. Matrix isolation spectroscopy, coupled with quantum chemical calculations, has been instrumental in elucidating the structures and properties of these transient species.

Formation and Subsequent Reactions of Nitrile Imine Species

The primary photoproduct resulting from the nitrogen extrusion of this compound is the C-(amino)-N-(methyl)nitrile imine (H₂N-C⁻=N⁺=N-CH₃). nih.govacs.org The formation of this nitrile imine is exclusive to the 2H-tetrazole isomer, highlighting the influence of the substituent position on the photochemical outcome. nih.govacs.org

Nitrile imines are 1,3-dipolar species with a characteristic allenic or propargylic structure. Their high reactivity drives them to undergo rapid subsequent reactions. The most prominent reaction pathway for the C-(amino)-N-(methyl)nitrile imine is an intramolecular cyclization to form a three-membered ring species, a diazirine. nih.govresearchgate.net

Below is a table summarizing the key infrared (IR) vibrational frequencies of the C-(amino)-N-(methyl)nitrile imine intermediate, as determined from matrix isolation studies and supported by theoretical calculations.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
νₐₛ(CNN)21182125
δ(NH₂)16301627
ν(C-N)13381345
ν(N-N)11801187

Data sourced from Ismael et al., J. Org. Chem. 2016, 81, 23, 11656–11663.

Identification and Behavior of Diazirene and Imidoylnitrene Intermediates

The nitrile imine intermediate rapidly cyclizes to form 1-amino-3-methyl-1H-diazirine. This strained three-membered ring is a common intermediate in the photochemistry of both 1,5- and 2,5-disubstituted tetrazoles. researchgate.net The formation of the diazirine has been confirmed by infrared spectroscopy in matrix isolation experiments.

The diazirine itself is photochemically active and can undergo further transformation. Upon subsequent UV irradiation, the diazirine isomerizes to the more stable 1-amino-3-methylcarbodiimide (H₂N-N=C=N-CH₃). nih.govacs.org

The table below presents the characteristic infrared (IR) vibrational frequencies of the 1-amino-3-methyl-1H-diazirine intermediate.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
ν(N=N)16451652
δ(NH₂)16051602
ν(C-N)13801387
Ring deformation985992

Data sourced from Ismael et al., J. Org. Chem. 2016, 81, 23, 11656–11663.

The rearrangement of the diazirine to the carbodiimide is proposed to proceed through another highly reactive intermediate, an imidoylnitrene. researchgate.net While direct spectroscopic observation of the imidoylnitrene in the photolysis of this compound is challenging due to its extremely short lifetime, its existence is supported by computational studies and by analogy with the photochemistry of other tetrazoles where imidoylnitrenes have been detected, for instance, by ESR spectroscopy in their triplet ground state. uq.edu.au The imidoylnitrene is thought to undergo a rapid 1,2-shift to yield the final carbodiimide product.

Structural Influences on Photochemical Reaction Selectivity and Quantum Yields

The photochemical behavior of this compound is significantly influenced by the position of the methyl group on the tetrazole ring. This structural characteristic dictates the initial steps of the photochemical cascade, leading to distinct reaction intermediates and products compared to its isomer, 1-methyl-(1H)-tetrazole-5-amine. nih.govresearchgate.net

Upon ultraviolet (UV) irradiation, 2,5-substituted tetrazoles like this compound undergo photo-extrusion of molecular nitrogen (N₂). researchgate.netresearchgate.net This process is not direct but proceeds through the formation of a highly reactive nitrilimine intermediate. researchgate.netresearchgate.net This intermediate is a key species that is exclusively observed in the photolysis of the 2-methyl isomer. nih.gov The formation of the nitrilimine points to a specific cleavage of the N(1)-N(2) and N(3)-N(4) bonds of the tetrazole ring.

Following its formation, the nitrilimine intermediate can undergo further photochemical transformations. One significant pathway is its cyclization to a 1H-diazirene, a three-membered ring isomer. researchgate.netuc.pt This diazirine is also an intermediate and can subsequently rearrange to form a more stable carbodiimide. researchgate.netuc.pt This sequence of transformations—from the 2,5-substituted tetrazole to a nitrilimine, then to a diazirene, and finally to a carbodiimide—represents a general pattern of photoreactivity for this class of compounds. researchgate.net

In contrast, the photolysis of the isomeric 1-methyl-(1H)-tetrazole-5-amine does not proceed through a detectable nitrilimine intermediate. Instead, it can directly form an imidoylnitrene or undergo a different fragmentation pathway to produce an amino cyanamide, a product not observed in the photolysis of this compound. nih.govresearchgate.net This highlights the profound influence of the methyl group's position on the reaction selectivity.

While the reaction pathways have been elucidated, specific quantum yield data for the photochemical decomposition of this compound are not extensively reported in the literature. However, qualitative comparisons with related compounds have been made. For instance, the photodegradation of 2-methyl-(2H)-tetrazole-5-amino-saccharinate, a derivative of the title compound, was found to be 20 times slower than that of this compound, indicating a photostabilizing effect of the saccharinate moiety. researchgate.net This suggests that substituents on the amino group can significantly modulate the photochemical reactivity and, by extension, the quantum yields. The solvent environment can also affect photolysis quantum yields, though for some tetrazole derivatives, this effect has been found to be weak. mdpi.com

Table 1: Comparison of Photochemical Intermediates

Starting CompoundKey Intermediate(s)Final Product (major)
This compoundNitrilimine, 1H-DiazireneCarbodiimide
1-Methyl-(1H)-tetrazole-5-amineImidoylnitrene, Amino cyanamideCarbodiimide

Thermal Decomposition Characteristics and Pathway Elucidation

The thermal stability and decomposition pathways of aminotetrazoles are of significant interest, particularly in the context of energetic materials. While specific experimental data on the thermal decomposition of this compound is limited, the general behavior of aminotetrazoles provides a framework for understanding its likely characteristics.

The thermal decomposition of aminotetrazoles can proceed through two primary routes: the elimination of molecular nitrogen (N₂) or the elimination of hydrazoic acid (HN₃). researchgate.net The preferred pathway is often dependent on the substitution pattern and the tautomeric form of the tetrazole ring. researchgate.net Theoretical studies on the parent compound, 5-aminotetrazole, suggest that the decomposition is preceded by isomerization reactions. researchgate.net

For substituted aminotetrazoles, the nature of the substituent plays a crucial role in their thermal stability. The introduction of functional groups can either stabilize or destabilize the molecule. For instance, the thermal stability of 5-aminotetrazole derivatives can be enhanced through specific substitutions. nih.gov

Experimental studies on 1-methyl-5-aminotetrazole, the isomer of the title compound, have been conducted as part of broader investigations into aminotetrazole decomposition. researchgate.net These studies, utilizing techniques such as thermogravimetry (TG), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), have helped to identify the gaseous and condensed-phase products and to determine kinetic parameters. researchgate.net The decomposition of 1-methyl-5-aminotetrazole, like other aminotetrazoles, involves the cleavage of the tetrazole ring. researchgate.net

It is reasonable to infer that the thermal decomposition of this compound would also involve the breakdown of the tetrazole ring, leading to the evolution of nitrogen gas and other small molecules. The presence of the methyl group at the 2-position would likely influence the decomposition temperature and the relative contributions of the competing decomposition pathways compared to its 1-methyl isomer and the unsubstituted 5-aminotetrazole. However, without specific experimental data, a detailed elucidation of its thermal decomposition pathway remains speculative.

Advanced Academic Applications and Research Trajectories of 2h Tetrazol 2 Amines

Role as Precursors and Components in High-Nitrogen Energetic Materials Research

The quest for high-energy density materials (HEDMs) with superior performance and enhanced safety profiles has led researchers to focus on nitrogen-rich heterocyclic compounds. Tetrazole derivatives are at the forefront of this research due to their high positive heats of formation, significant nitrogen content, and the inherent stability of the aromatic tetrazole ring. at.uasciencemadness.orgmdpi.com

The molecular design of next-generation energetic materials often begins with a stable, high-nitrogen backbone like a tetrazole ring. The primary strategy to enhance the energetic properties of these compounds is to introduce specific "energetic" functional groups. researchgate.net These groups typically contain a high proportion of nitrogen and oxygen, which is crucial for achieving a favorable oxygen balance and increasing the energy released upon decomposition.

Key design principles include:

Introduction of Nitro and Nitramine Groups: Attaching nitro (-NO₂) or nitramine (-NHNO₂) groups to the tetrazole ring or its substituents is a common and effective method to boost detonation performance. sciencemadness.orgresearchgate.net These groups increase the molecule's density and oxygen balance, contributing to higher detonation velocities and pressures.

Increasing Nitrogen Content: The inherent goal is to maximize the nitrogen-to-carbon ratio. This leads to a higher heat of formation and the generation of a large volume of gaseous nitrogen (N₂) upon detonation, which is an environmentally benign product. nih.govmdpi.com

Formation of Energetic Salts: Reacting acidic tetrazole derivatives with nitrogen-rich bases (like hydrazine or guanidine) can produce energetic salts that often exhibit improved thermal stability and detonation performance compared to the parent compound. rsc.orgrsc.org

A direct application of these principles is the nitration of 5-amino-2-methyl-2H-tetrazole. In a straightforward one-pot synthesis using 100% nitric acid (HNO₃), the amino group is converted into a nitramino group, yielding 2-methyl-5-(nitramino)-2H-tetrazole. sciencemadness.org This transformation exemplifies the strategy of incorporating an oxygen-rich, energetic moiety onto the stable tetrazole core to create a more powerful energetic material. sciencemadness.org

The effectiveness of a newly synthesized energetic material is often predicted through theoretical calculations before extensive and hazardous practical testing is performed. These calculations provide crucial insights into its potential performance. The primary parameters evaluated are detonation velocity (Vdet), detonation pressure (Pdet), density (ρ), and heat of formation (ΔHf).

For instance, the calculated performance of 2-methyl-5-(nitramino)-2H-tetrazole, synthesized from 5-Methyl-2H-tetrazol-2-amine, shows a significant improvement over traditional explosives like 2,4,6-trinitrotoluene (TNT) and is comparable to established high explosives like cyclotrimethylenetrinitramine (RDX). sciencemadness.org The combination of a high-nitrogen tetrazole ring with a nitramine group results in a compound with a high heat of formation and excellent calculated detonation properties. sciencemadness.org

CompoundDensity (ρ) [g cm⁻³]Heat of Formation (ΔHf) [kJ mol⁻¹]Detonation Velocity (Vdet) [m s⁻¹]Detonation Pressure (Pdet) [GPa]
2-methyl-5-(nitramino)-2H-tetrazole1.76+241856330.7
RDX1.82+62875034.0
TNT1.65-67685019.0

Data for the table sourced from reference sciencemadness.org.

Applications in Coordination Chemistry and Metal Complexation

Beyond their use in energetic materials, 2H-tetrazol-2-amines and their derivatives are valuable ligands in coordination chemistry. The multiple nitrogen atoms in the tetrazole ring can act as electron-pair donors, allowing them to form stable complexes with a wide range of metal ions. docbrown.info

Tetrazoles are versatile ligands capable of coordinating to metal centers in several ways. In N2-substituted tetrazoles, the nitrogen atom at the 4-position of the ring is typically the most basic and is the primary site for metal coordination. arkat-usa.org The lone pair of electrons on this nitrogen atom can form a dative covalent bond with a central metal ion, such as copper(II), cobalt(II), nickel(II), or iron(II). docbrown.infoat.uaunibo.it

This behavior allows for the construction of diverse molecular and polymeric structures. For example, derivatives of this compound have been used to synthesize copper(II) complexes. researchgate.net The resulting coordination compounds can range from simple mononuclear complexes, where a central metal ion is surrounded by several ligands, to complex coordination polymers, where the tetrazole ligand bridges multiple metal centers to form one-, two-, or three-dimensional networks. arkat-usa.org The specific structure is influenced by the metal ion, the substituents on the tetrazole ring, and the reaction conditions. arkat-usa.org

The metal complexes formed from tetrazole-based ligands have potential applications in fields beyond energetic materials, most notably in catalysis and materials science. The arrangement of ligands around a metal center can create a specific geometric and electronic environment that facilitates chemical reactions.

Recent research has demonstrated that coordination complexes based on tetrazole-carboxylate ligands can act as effective catalysts. For instance, cobalt(II) and nickel(II) complexes featuring such ligands have shown high catalytic activity in the oxidation of 2,6-di-tert-butylphenol, achieving high conversion rates and selectivity. scielo.br The catalytic performance is attributed to the specific coordination environment of the metal centers within the complex. scielo.br This opens avenues for designing new, efficient catalysts for various organic transformations.

Furthermore, the ability of tetrazole ligands to link metal ions can be exploited to create advanced materials like metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or luminescent properties.

Utility as Versatile Intermediates in Complex Organic Synthesis

This compound serves as a valuable building block for constructing more complex heterocyclic systems. Its structure provides multiple reactive sites—the amine group and the nitrogen atoms of the tetrazole ring—that can be selectively functionalized.

Its role as a precursor is clearly demonstrated in the synthesis of other energetic compounds. As previously mentioned, it is the direct starting material for 2-methyl-5-(nitramino)-2H-tetrazole through a nitration reaction. sciencemadness.org It also serves as the precursor for synthesizing 2-methyl-5-(tetrazol-1-yl)tetrazole, a molecule that links two tetrazole rings together. researchgate.net This reaction involves the cyclization of 5-amino-2-methyl-tetrazole with sodium azide (B81097) and triethyl orthoformate. researchgate.net Such linked-ring systems are of great interest in energetic materials research as they can lead to compounds with very high nitrogen content and density. The ability to use this compound to readily create these more complex and energy-dense structures underscores its importance as a versatile synthetic intermediate.

Building Blocks for Novel Heterocyclic Architectures

The tetrazole ring, particularly in the form of 5-aminotetrazole, is a versatile building block in organic synthesis, frequently employed in multicomponent reactions (MCRs) to construct complex heterocyclic systems. In these reactions, 5-aminotetrazole typically acts as a 1,3-binucleophile, with the exocyclic amino group and an adjacent ring nitrogen participating in cyclization. This reactivity is foundational to the synthesis of fused heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines and related structures.

For this compound, the amino group at the N-2 position offers a unique reactive handle. Unlike the more common 1-amino or 5-amino isomers, the N-2 amino group can direct reactions to form distinct fused systems. Research on related N-aminotetrazoles suggests they can participate in reactions leading to the formation of fused heterocycles, although specific examples starting from this compound are not extensively reported. The general principle involves the condensation of the N-amino group with a suitable dielectrophilic partner to construct a new ring fused to the tetrazole core.

The photochemical reactivity of 2-methyl-(2H)-tetrazole-5-amine has been shown to be distinct from its 1-methyl isomer. Upon UV irradiation in an argon matrix, the 2-methyl isomer exclusively forms a nitrile imine intermediate (H₂N–C⁻═N⁺═N–CH₃). researchgate.net This reactive intermediate is a key precursor in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. nih.gov This suggests that this compound could serve as a valuable photochemically-activated building block for synthesizing novel heterocyclic architectures that are not accessible through thermal reaction pathways.

Table 1: Representative Heterocyclic Synthesis using 5-Aminotetrazole as a Building Block

ReactantsConditionsProductYield (%)
5-Aminotetrazole, Benzaldehyde, Ethyl AcetoacetateEthanol, RefluxEthyl 4,7-dihydro-5-methyl-7-phenyltetrazolo[1,5-a]pyrimidine-6-carboxylateHigh
5-Aminotetrazole, Dimedone, Aromatic AldehydesSolvent-free, Heat7,7-Dimethyl-10-aryl-6,7,8,10-tetrahydrotetrazolo[1,5-a]quinazolin-9(5H)-one85-95
5-Aminotetrazole, Isatin, MalononitrileWater, Room TempSpiro[indoline-3,7'-tetrazolo[1,5-a]pyrimidine]-6'-carbonitrile derivativesGood

This table showcases the utility of 5-aminotetrazole, a close structural analog of this compound, in constructing diverse heterocyclic systems.

Scaffold Development for Bioisosteric Replacements in Medicinal Chemistry Concepts

The tetrazole ring is a well-established and highly successful bioisostere for the carboxylic acid group in medicinal chemistry. researchgate.net This is due to several shared physicochemical properties: a similar pKa, a planar structure, and the ability to participate in similar ionic and hydrogen bond interactions with biological receptors. nih.gov The replacement of a carboxylic acid with a tetrazole can enhance metabolic stability, improve membrane permeability due to increased lipophilicity, and favorably modulate the pharmacokinetic profile of a drug candidate. researchgate.netcambridgemedchemconsulting.com

The this compound scaffold offers unique potential for bioisosteric replacement beyond the simple carboxylic acid mimicry. The substitution pattern significantly influences its properties:

5-Methyl Group: The methyl group at the C-5 position increases the lipophilicity of the molecule compared to an unsubstituted tetrazole. It also blocks the position typically used for mimicking the "R" group of a carboxylic acid (R-COOH), suggesting this scaffold is not a direct replacement but rather a novel heterocyclic core.

2-Amino Group: The amino group at the N-2 position provides a key hydrogen bond donor functionality. Unlike the acidic proton on a 1H-tetrazole, the N-amino group is basic. This allows the scaffold to engage in different types of interactions with biological targets, potentially mimicking functionalities other than carboxylic acids, such as amides or specific amino acid side chains.

This combination of features makes the this compound scaffold an interesting candidate for developing novel pharmacophores. Its rigid structure and defined vectoral presentation of functional groups (a lipophilic methyl group and a hydrogen-bonding amino group) can be used to probe the binding pockets of enzymes and receptors. In drug design, it could serve as a core fragment to which other functional groups are attached, leading to new classes of bioactive molecules. For example, derivatives of the antihypertensive drug Valsartan contain a 2H-tetrazole moiety, demonstrating the utility of this isomeric form in clinically relevant molecules. nih.gov While Valsartan itself does not have the 2-amino group, its structure underscores the importance of the 2,5-disubstituted tetrazole scaffold in drug design. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties for Bioisosteric Scaffolds

ScaffoldKey FeaturepKa (approx.)Hydrogen BondingLipophilicity (cLogP)
Carboxylic Acid (-COOH)Acidic Proton4-5H-bond donor & acceptorLow
5-Substituted-1H-tetrazoleAcidic N-H Proton4.5-5.5H-bond donor & acceptorModerate
This compoundBasic N-H ProtonBasicH-bond donorModerate-High

This table provides a comparative overview of the properties relevant to the application of these scaffolds in bioisosteric replacement strategies in medicinal chemistry.

Conclusion and Future Research Perspectives on 5 Methyl 2h Tetrazol 2 Amine

Summary of Current Research Landscape and Key Achievements

Research on 5-Methyl-2H-tetrazol-2-amine has primarily focused on its fundamental chemical properties, particularly its structure and photochemical behavior. A significant achievement in this area is the detailed investigation of its molecular structure and vibrational spectra using matrix isolation infrared spectroscopy, supported by extensive computational calculations. nih.govuc.pt These studies have provided a solid foundation for understanding the molecule's behavior at a fundamental level.

Key achievements include:

Detailed Photochemical Analysis: The photochemical decomposition pathways of this compound under UV irradiation have been extensively mapped out. researchgate.netacs.orgnih.gov It has been demonstrated that, like other 2,5-disubstituted tetrazoles, it can undergo ring cleavage to extrude molecular nitrogen and form a nitrile imine intermediate. researchgate.netacs.org This nitrile imine is a key reactive species that can undergo further transformations.

Precursor for Energetic Materials: The compound has been successfully used as a starting material in the synthesis of more complex, high-nitrogen content molecules. researchgate.netnih.gov For instance, it is a precursor for 2-methyl-5-(tetrazol-1-yl)tetrazole, a derivative of a bistetrazole system investigated for its energetic properties. researchgate.netnih.gov

Comparative Isomeric Studies: Research has contrasted the photochemical behavior of 2-methyl-(2H)-tetrazole-5-amine with its isomer, 1-methyl-(1H)-tetrazole-5-amine. acs.orgnih.gov This comparative work has revealed significant differences in their reaction pathways, highlighting that only the 2H-isomer exclusively forms the nitrile imine intermediate, a crucial finding for controlling synthetic outcomes. acs.orgnih.gov

The current landscape indicates that this compound is valued more as a research tool for understanding fundamental photochemical processes in tetrazoles and as a building block for other functional molecules rather than for its direct applications.

Emerging Synthetic Strategies for Enhanced Accessibility and Diversity

While the synthesis of this compound itself is established, the broader field of tetrazole chemistry is continually evolving, offering new strategies that could enhance its accessibility and the diversity of its derivatives. Current methods often involve the methylation of 5-aminotetrazole. uc.pt

Emerging strategies applicable to the synthesis of 2,5-disubstituted tetrazoles like this compound and its derivatives include:

Transition Metal-Free Reactions: Novel methods are being developed for the direct preparation of 5-aryl-2-methyltetrazoles under mild, transition metal-free conditions. organic-chemistry.org These approaches could be adapted for different substituted tetrazoles, potentially offering more efficient and environmentally friendly synthetic routes.

One-Pot Syntheses: One-pot procedures that combine multiple reaction steps without isolating intermediates are gaining traction. For example, the synthesis of 2,5-diaryl-tetrazoles directly from nitriles has been achieved in a one-pot system, which could inspire more streamlined syntheses of related compounds. organic-chemistry.org

Copper-Catalyzed Arylation: Highly regioselective copper-catalyzed N2-arylation of 5-substituted tetrazoles with arylboronic acids provides a powerful tool for creating diverse 2,5-disubstituted tetrazoles. organic-chemistry.org Applying similar catalytic systems could enable the synthesis of a wide array of novel derivatives starting from this compound or its precursors.

These advanced synthetic methods promise to make not only the parent compound but also a wider library of its derivatives more readily available for further investigation.

Frontiers in Spectroscopic and Computational Analysis for Deeper Understanding

The combination of advanced spectroscopic techniques and high-level computational chemistry represents the frontier in elucidating the complex properties of this compound. The primary methodology has been the use of matrix isolation, where individual molecules are trapped in an inert solid matrix (like argon) at very low temperatures (around 10-15 K). nih.govacs.org

This approach allows for:

High-Resolution Spectroscopy: The inert matrix minimizes intermolecular interactions, resulting in sharp and well-resolved infrared spectra. This enables precise assignment of vibrational modes and detailed correlation with the molecule's structure. nih.govuc.pt

Trapping of Reactive Intermediates: Photochemical reactions can be initiated in situ, and the low temperature traps highly reactive intermediates, such as nitrile imines and diazirines, allowing for their direct spectroscopic characterization. researchgate.netacs.org

Validation of Computational Models: The experimental data obtained from these techniques provide a crucial benchmark for validating and refining computational models, such as those based on Density Functional Theory (DFT). nih.gov DFT calculations have been instrumental in predicting molecular structures, vibrational frequencies, and reaction pathways, offering insights that complement experimental findings. nih.govacs.org

Future research in this area will likely involve applying even more sophisticated computational methods to model reaction dynamics and explore the potential energy surfaces of its photochemical transformations in greater detail. Time-resolved spectroscopy could also be employed to observe the formation and decay of transient species in real-time.

Table 1: Spectroscopic and Computational Data for this compound and its Photoproducts

Compound/IntermediateTechniqueKey FindingsReference(s)
This compoundMatrix Isolation IR, DFTFull assignment of vibrational spectrum; amine group slightly more planar in matrix than in gas phase. nih.gov
Nitrile Imine (H₂N–C⁻═N⁺═N–CH₃)Matrix Isolation IR, DFTExclusively formed from the 2H-isomer; identified as a key intermediate in photolysis. acs.orgnih.gov
1-Methyl-1H-diazirene-3-amineMatrix Isolation IR, DFTIdentified as a primary photoproduct resulting from nitrogen elimination. nih.gov
1-Amino-3-methylcarbodiimideMatrix Isolation IR, DFTFormed from the photoconversion of the diazirine intermediate. acs.orgnih.gov

Unexplored Avenues in Photochemical Reactivity and Decomposition Studies

While the primary photochemical pathways of this compound in an argon matrix have been elucidated, several avenues remain unexplored. The decomposition of tetrazoles can be complex, yielding a variety of products depending on the conditions. nih.govresearchgate.net

Potential areas for future investigation include:

Solvent and Matrix Effects: Current studies have been performed under matrix isolation conditions. nih.govacs.org Investigating the photochemical reactivity and decomposition in different solvents (protic vs. aprotic) or different cryogenic matrices could reveal alternative reaction pathways influenced by intermolecular interactions.

Wavelength-Dependent Reactivity: A detailed study of how the reaction outcomes change with different wavelengths of UV irradiation could offer greater control over the formation of specific photoproducts. acs.org

Secondary Photoproducts: The formation of secondary photoproducts like methylenimine has been observed. nih.gov A more in-depth characterization and mechanistic study of how these secondary products are formed could provide a more complete picture of the decomposition cascade.

Thermal Decomposition: In contrast to its photochemistry, the thermal decomposition of this compound has not been extensively studied. Understanding its thermal stability and degradation products is crucial, especially if it is to be used in applications like energetic materials.

Exploring these areas will deepen the fundamental understanding of tetrazole chemistry and could uncover novel synthetic applications for the observed photoproducts. researchgate.net

Prospects in Advanced Chemical Technologies and Material Science Applications

The most promising application prospect for this compound lies in its role as a precursor for advanced materials, particularly high-nitrogen energetic compounds. researchgate.netresearchgate.net The tetrazole ring is a well-known structural motif in energetic materials due to its high positive heat of formation and its ability to release large amounts of nitrogen gas upon decomposition. tandfonline.comrsc.org

Future prospects in this domain include:

Energetic Material Synthesis: It serves as a building block for constructing larger molecules with multiple tetrazole rings, such as bistetrazoles. researchgate.netnih.gov These C-N linked bistetrazole systems are of interest for developing next-generation energetic materials with high performance and potentially lower sensitivity. rsc.org

Coordination Chemistry: The nitrogen atoms in the tetrazole ring can coordinate with metal ions. This opens up the possibility of synthesizing novel coordination polymers or metal-organic frameworks (MOFs). Copper(II) complexes based on the related 5-methyl-1H-tetrazole have already been synthesized and studied for their cytotoxic activity, suggesting potential in medicinal chemistry or catalysis. rsc.org

Ligand Development: Derivatives of this compound could be designed as specialized ligands for various catalytic processes. The tunable electronic properties of the tetrazole ring make it an attractive scaffold for ligand design.

While direct applications are still on the horizon, the utility of this compound as a versatile building block in material science and advanced chemical technologies is a significant area for future development.

Q & A

Q. What are the established synthetic routes for 5-Methyl-2H-tetrazol-2-amine, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves cyclization reactions using thioamides or hydrazine derivatives. For example, activating carboxylic acid intermediates with phosphorus pentachloride (PCl₅) under inert atmospheres can promote ring closure to form the tetrazole scaffold . Optimization includes controlling temperature (e.g., 80–120°C), solvent selection (e.g., dry methanol or pyridine), and stoichiometric ratios of reagents like thioamides to minimize side products . Reaction progress should be monitored via TLC, and purification via recrystallization or column chromatography ensures high yields .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy : IR and NMR (¹H/¹³C) confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹ in IR) and regiochemistry . Mass spectrometry validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 resolves bond lengths and angles. Hydrogen atoms are refined using riding models, and disorder is addressed via split positions . For example, SHELXL’s restraints stabilize refinement of high thermal motion regions .

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as skin/eye irritant category 2) .
  • Waste Management : Segregate waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
  • Storage : Store in airtight containers under nitrogen to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement of this compound derivatives?

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (>1.0 Å) improves partitioning accuracy .
  • Disorder : Apply SHELX’s PART/SUMP restraints to refine split positions for overlapping atoms. For example, solvent molecules in lattice voids may require ISOR constraints to dampen unrealistic thermal motion .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC validation tools for geometric outliers .

Q. What strategies improve synthetic yield and purity for complex derivatives like 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine?

  • Stepwise Synthesis : Isolate intermediates (e.g., hydrazides or thioamide precursors) before cyclization to reduce competing pathways .
  • Catalysis : Use triethylamine or DMAP to accelerate nucleophilic substitutions (e.g., coupling nitroimidazole moieties) .
  • Purification : Employ gradient HPLC (C18 columns, acetonitrile/water mobile phase) to separate regioisomers. Recrystallization from ethyl acetate/hexane mixtures enhances purity .

Q. How can researchers reconcile contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in this compound analogs?

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays to distinguish therapeutic vs. toxic thresholds. For example, derivatives with EC₅₀ < 10 μM for antimicrobial activity but IC₅₀ > 50 μM for cytotoxicity may have selective utility .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) vs. human homologs .
  • SAR Optimization : Modify substituents (e.g., tert-butyl groups for steric shielding or nitro groups for electron withdrawal) to enhance selectivity .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Derivatives

ParameterTypical Range/ValueRefinement ToolReference
Bond Length (C-N)1.32–1.38 ÅSHELXL
Thermal Motion (Ueq)0.02–0.05 Ų (heavy atoms)OLEX2’s ADPs
R-factor<0.05 for high-resolution dataSHELXPRO

Q. Table 2. Synthetic Yield Optimization

ConditionImpact on YieldExampleReference
Temperature120°C → 85% yield vs. 80°C → 60%PCl₅-mediated cyclization
Solvent PolarityDry pyridine → 90% vs. DMF → 70%Nucleophilic substitution

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